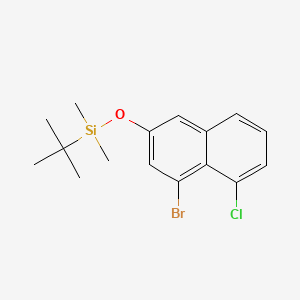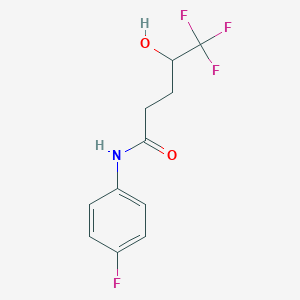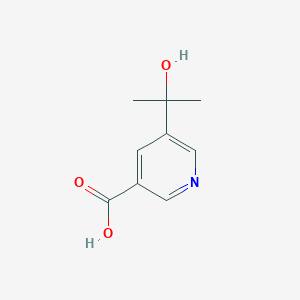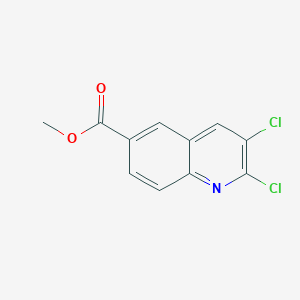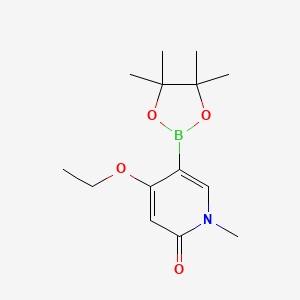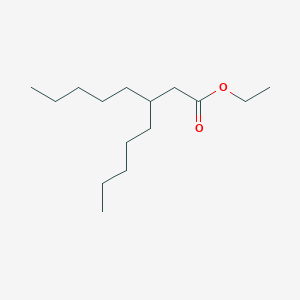
Ethyl 3-pentyloctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-pentyloctanoate, also known as octanoic acid, 3-pentyl-, ethyl ester, is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound has the molecular formula C15H30O2 and a molecular weight of 242.4 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-pentyloctanoate can be synthesized through the esterification reaction between octanoic acid and ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation. The general reaction is as follows:
Octanoic acid+EthanolAcid CatalystEthyl 3-pentyloctanoate+Water
Industrial Production Methods: Industrial production of this compound often involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed to shift the equilibrium towards ester formation. This method ensures high yield and purity of the ester.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield octanoic acid and ethanol. Acidic hydrolysis is the reverse of esterification.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products:
Hydrolysis: Octanoic acid and ethanol.
Reduction: Primary alcohols.
Transesterification: Different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Ethyl 3-pentyloctanoate finds applications in various fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its role in biological systems and potential bioactive properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer industries
Mecanismo De Acción
The mechanism of action of ethyl 3-pentyloctanoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release octanoic acid and ethanol, which can then participate in various metabolic pathways. The molecular targets and pathways involved include lipid metabolism and energy production .
Comparación Con Compuestos Similares
Ethyl acetate: Commonly used as a solvent in laboratories and industries.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl propionate: Used in fragrances and as a solvent.
Uniqueness: Ethyl 3-pentyloctanoate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to simpler esters like ethyl acetate and methyl butyrate results in different solubility, boiling point, and reactivity characteristics .
Propiedades
Fórmula molecular |
C15H30O2 |
|---|---|
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
ethyl 3-pentyloctanoate |
InChI |
InChI=1S/C15H30O2/c1-4-7-9-11-14(12-10-8-5-2)13-15(16)17-6-3/h14H,4-13H2,1-3H3 |
Clave InChI |
WKOLMZJPJFTUSC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCCCC)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


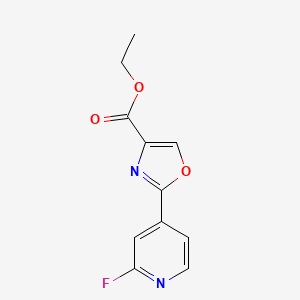
![2-(6-Aminobenzo[d]oxazol-5-yl)propan-2-ol](/img/structure/B13927578.png)
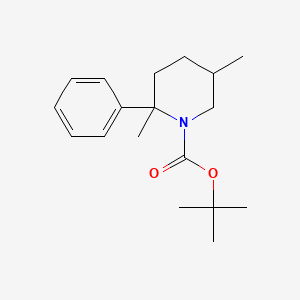
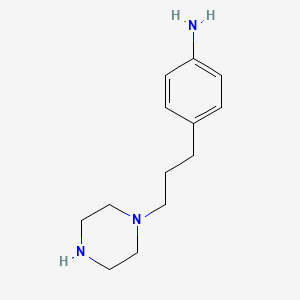
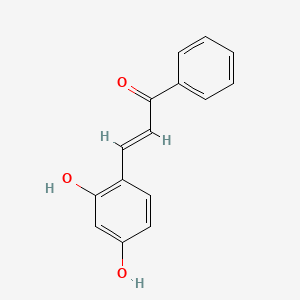

![2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B13927609.png)
![Tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13927616.png)
